2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone is a chemical compound that features an imidazole ring substituted with a methyl group and a phenyl group attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone typically involves the reaction of 2-methylimidazole with a suitable phenyl ethanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with the phenyl ethanone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with altered electronic properties.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with biological macromolecules, affecting their function. The phenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: Lacks the phenyl ethanone moiety, resulting in different chemical properties and applications.
1-phenylethanone: Lacks the imidazole ring, leading to different reactivity and biological activity.
Imidazole: The parent compound without the methyl or phenyl substitutions.
Uniqueness
2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanone is unique due to the combination of the imidazole ring with a phenyl ethanone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
57432-71-0 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12N2O/c1-10-13-7-8-14(10)9-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI Key |
SKHPONDLDUHXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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